(R)-lactoyl-CoA
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Overview
Description
(R)-lactoyl-CoA is a lactoyl-CoA in which the lactoyl residue has (R)-configuration. It derives from a (R)-lactic acid.
Scientific Research Applications
1. Role in Protein Post-Translational Modification and Quantification in Mammalian Systems
(R)-lactoyl-CoA, also known as lactyl-CoA, has been identified as a key player in the post-translational modification of proteins through lysine lactoylation. This process is vital for regulating protein function and signaling pathways. Varner et al. (2020) developed a method using liquid chromatography-high-resolution mass spectrometry to quantify lactoyl-CoA in mammalian cells and tissues, marking the first quantitative measurements of this metabolite in metazoans. Their research provides a methodological foundation for further exploring the role of lactoyl-CoA in biology and disease, identifying its presence in diverse cell and tissue contexts, and comparing its concentrations to other acyl-CoAs in the system (Varner et al., 2020).
2. Biodegradable Polymer Synthesis
Lactoyl-CoA is crucial for the biosynthesis of lactate-based copolymers, which are biodegradable and biocompatible, making them highly valuable in various applications. Zhang et al. (2019) conducted a study focusing on the mining and characterization of acetyl-CoA: lactate CoA-transferases (ALCTs) to generate lactoyl-CoA efficiently. They identified novel and efficient enzymes for lactoyl-CoA generation, offering valuable tools for engineering pathways that rely on these enzymes, thereby contributing significantly to the production of biodegradable materials (Zhang et al., 2019).
3. Gut Microbiota and Propionate Production
The role of (R)-lactoyl-CoA extends to the human gut microbiota, where it is involved in the production of propionate, a short-chain fatty acid beneficial for human health. Reichardt et al. (2014) explored the distribution and functioning of different pathways for propionate production within the human gut microbiota. They noted the importance of lactoyl-CoA in the acrylate pathway for lactate utilization and its impact on gut health, highlighting the significance of understanding these biochemical pathways in the context of maintaining gut health and preventing disease (Reichardt et al., 2014).
properties
Product Name |
(R)-lactoyl-CoA |
---|---|
Molecular Formula |
C24H40N7O18P3S |
Molecular Weight |
839.6 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxypropanethioate |
InChI |
InChI=1S/C24H40N7O18P3S/c1-12(32)23(37)53-7-6-26-14(33)4-5-27-21(36)18(35)24(2,3)9-46-52(43,44)49-51(41,42)45-8-13-17(48-50(38,39)40)16(34)22(47-13)31-11-30-15-19(25)28-10-29-20(15)31/h10-13,16-18,22,32,34-35H,4-9H2,1-3H3,(H,26,33)(H,27,36)(H,41,42)(H,43,44)(H2,25,28,29)(H2,38,39,40)/t12-,13-,16-,17-,18+,22-/m1/s1 |
InChI Key |
VIWKEBOLLIEAIL-AGCMQPJKSA-N |
Isomeric SMILES |
C[C@H](C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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